molecular formula C15H10OS B14616753 3-Benzylidene-2-benzofuran-1(3H)-thione CAS No. 60984-37-4

3-Benzylidene-2-benzofuran-1(3H)-thione

Cat. No.: B14616753
CAS No.: 60984-37-4
M. Wt: 238.31 g/mol
InChI Key: JRTUCQNOYUSDJE-UHFFFAOYSA-N
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Description

3-Benzylidene-2-benzofuran-1(3H)-thione (CAS: 163226-46-8) is a sulfur-containing heterocyclic compound with the molecular formula C₁₄H₁₀OS and an average molecular mass of 226.293 g/mol . Structurally, it features a benzofuran scaffold fused with a thione group at the 1-position and a benzylidene substituent at the 3-position. This compound is synthesized via iodine-mediated cyclization and substitution reactions, as demonstrated in studies where 3-iodomethyl derivatives are transformed into isothiochromene-1-thione analogs under reflux conditions with NaHCO₃ in acetonitrile . Its spectral characterization includes distinct IR absorption bands (e.g., ~1269–1051 cm⁻¹ for C=S stretching) and NMR signals for aromatic protons and substituents .

Properties

CAS No.

60984-37-4

Molecular Formula

C15H10OS

Molecular Weight

238.31 g/mol

IUPAC Name

3-benzylidene-2-benzofuran-1-thione

InChI

InChI=1S/C15H10OS/c17-15-13-9-5-4-8-12(13)14(16-15)10-11-6-2-1-3-7-11/h1-10H

InChI Key

JRTUCQNOYUSDJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=C2C3=CC=CC=C3C(=S)O2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Benzylidene-2-benzofuran-1(3H)-thione typically involves the condensation of benzofuran-2-thione with benzaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, and the mixture is refluxed in a suitable solvent like ethanol or methanol. The product is then isolated by filtration and purified through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for higher yields and purity. The product is typically purified using techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Benzylidene-2-benzofuran-1(3H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thione group to a thiol or a sulfide.

    Substitution: The benzylidene group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and sulfides.

    Substitution: Various substituted benzofuran derivatives.

Scientific Research Applications

3-Benzylidene-2-benzofuran-1(3H)-thione has found applications in several scientific research areas:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as an antimicrobial and antifungal agent.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Benzylidene-2-benzofuran-1(3H)-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can affect various biological processes, making the compound a potential candidate for drug development.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Selected Thione Derivatives

Compound Name Molecular Formula Melting Point (°C) IR (C=S, cm⁻¹) Key Substituents
3-Benzylidene-2-benzofuran-1(3H)-thione C₁₄H₁₀OS Not reported ~1269–1051 Benzylidene, benzofuran core
3-Iodomethyl-3-(4-methylphenyl)-2-benzothiophene-1(3H)-thione (5c) C₁₄H₁₁IS₂ 136–138 1269, 1051 Iodomethyl, 4-methylphenyl
4-(4-Chlorophenyl)-1H-2-benzothiopyran-1-thione (6d) C₁₃H₈ClS₂ 113–115 1217, 1009 4-Chlorophenyl, benzothiopyran
3-(Methoxymethylene)-2(3H)-benzofuranone C₁₀H₈O₃ Not reported Not reported Methoxymethylene, benzofuranone
3-([3-Chloro-5-(trifluoromethyl)pyridin-2-yl]methylene)-2-benzofuran-1(3H)-one C₁₅H₇ClF₃NO₂ Not reported Not reported Pyridinyl, trifluoromethyl

Key Observations :

  • Core Structure : While this compound has a benzofuran-thione backbone, analogs like 5c and 6d () feature benzothiophene or benzothiopyran cores, altering electronic properties and reactivity.
  • Substituent Effects : Electron-withdrawing groups (e.g., Cl in 6d ) increase thermal stability (higher melting points) compared to electron-donating groups (e.g., methyl in 5c ) .
  • Synthetic Routes : Iodine-mediated methods (e.g., for 5c ) are more efficient than multi-step routes for benzimidazolone-thiones () or Mannich reactions for oxadiazole-thiones ().

Spectral and Analytical Data

Table 2: Comparative Spectral Data

Compound Name ¹H NMR (δ, ppm) Mass Spec (m/z, %)
This compound Aromatic protons: ~7.0–8.0 (multiplet) 226 (M⁺, theoretical)
3-Iodomethyl-3-methyl-2-benzothiophene-1(3H)-thione (5a) δ 2.05 (s, CH₃), 3.74–3.83 (d, CH₂I), 7.48–8.00 (aromatic) 320 (M⁺, 35%), 193 (100%)
4-Phenyl-1H-2-benzothiopyran-1-thione (6b) δ 7.20–7.80 (aromatic) 268 (M⁺, 100%)

Key Observations :

  • The thione group in this compound generates distinct deshielding effects in ¹H NMR (e.g., aromatic protons upfield compared to benzothiophene derivatives).
  • Mass spectra of iodine-containing analogs (e.g., 5a ) show fragmentation patterns dominated by loss of iodine (e.g., m/z 193 from M⁺ 320) .

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